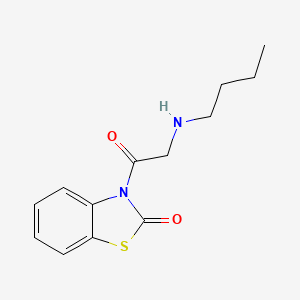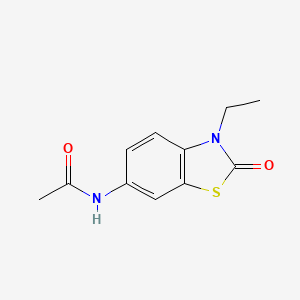
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one
描述
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one, also known as BBG, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. BBG is a fluorescent dye that has been found to selectively block P2X7 receptors, which are involved in the regulation of immune responses and inflammation.
作用机制
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one selectively blocks P2X7 receptors, which are involved in the regulation of immune responses and inflammation. P2X7 receptors are expressed on various immune cells such as macrophages, dendritic cells, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound blocks the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. This compound has also been found to have neuroprotective effects and can reduce neuronal cell death in various neurodegenerative diseases. In vivo studies have shown that this compound can reduce inflammation in various animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. This compound is also a fluorescent dye, which allows for easy visualization and quantification of its binding to P2X7 receptors. However, this compound has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo. This compound also has low solubility in aqueous solutions, which can limit its use in some experimental settings.
未来方向
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has shown promising results in various scientific fields, and there are several future directions for its research. In immunology, this compound could be investigated as a potential therapeutic agent for various inflammatory diseases. In neurology, this compound could be studied as a potential treatment for various neurodegenerative diseases. In oncology, this compound could be investigated as a potential chemotherapeutic agent for various types of cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
科学研究应用
3-(N-butylglycyl)-1,3-benzothiazol-2(3H)-one has been extensively studied in various scientific fields, including immunology, neurology, and oncology. In immunology, this compound has been found to selectively block P2X7 receptors, which are involved in the regulation of immune responses and inflammation. This has led to the investigation of this compound as a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In neurology, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been found to have antitumor effects and has been studied as a potential chemotherapeutic agent for various types of cancer.
属性
IUPAC Name |
3-[2-(butylamino)acetyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-8-14-9-12(16)15-10-6-4-5-7-11(10)18-13(15)17/h4-7,14H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUTUGQZBBHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)N1C2=CC=CC=C2SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3847392.png)
![8-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847399.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3847401.png)
![2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3847407.png)
![N-{2-nitro-4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide hydrochloride](/img/structure/B3847409.png)
![2-[(5-sec-butyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3847410.png)
![2-[(5-sec-butyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3847418.png)
![7-(hexylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3847432.png)
![1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione](/img/structure/B3847447.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3847452.png)


![3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3847462.png)
![5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B3847476.png)
